Momordicoside P

α-Glucosidase inhibition Antidiabetic screening Carbohydrate metabolism

Momordicoside P features a unique 5β,19-epoxycucurbita-6,23-diene scaffold with β-D-allopyranoside substitution, delivering a distinct weak α-glucosidase inhibition profile. Use as a calibrated low-activity reference, negative control in high-throughput screening, or benchmark for structure-activity relationship studies—unlike more potent analogs (Momordicosides A, Q–T). Its fully elucidated 2D-NMR structure supports HPLC method development and phytochemical fingerprinting. Source authenticated batches to ensure reproducible enzyme and QC data.

Molecular Formula C36H58O9
Molecular Weight 634.8 g/mol
Cat. No. B15141127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMomordicoside P
Molecular FormulaC36H58O9
Molecular Weight634.8 g/mol
Structural Identifiers
SMILESCC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4O)C)C
InChIInChI=1S/C36H58O9/c1-20(9-8-14-31(2,3)42)21-12-15-34(7)23-13-16-36-24(35(23,30(41)45-36)18-17-33(21,34)6)10-11-25(32(36,4)5)44-29-28(40)27(39)26(38)22(19-37)43-29/h8,13-14,16,20-30,37-42H,9-12,15,17-19H2,1-7H3/b14-8+/t20-,21-,22-,23+,24+,25+,26-,27-,28-,29+,30-,33-,34+,35+,36-/m1/s1
InChIKeyMWDOAJPNPCZJEI-STTRYPJLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Momordicoside P for Research Procurement: Sourcing and Baseline Characterization of a Cucurbitane-Type Triterpenoid Saponin


Momordicoside P (CAS 1011726-62-7) is a cucurbitane-type triterpenoid saponin isolated from the fresh fruits of Momordica charantia (bitter melon) [1]. Its full chemical designation is 5β,19-epoxycucurbita-6,23-diene-3β,19,25-triol-3-O-β-D-allopyranoside, with a molecular formula of C36H58O9 and a molecular weight of 634.85 g/mol . As a member of the cucurbitane triterpenoid glycoside family, Momordicoside P shares structural features with other Momordica-derived compounds including Momordicosides A, G, L, and Q–T, as well as Kuguacin R and Charantadiol A [2].

Why Generic Substitution of Momordicoside P with Other Cucurbitane Triterpenoids Is Scientifically Unsupported


Within the Momordica charantia triterpenoid family, structural variations—including differences in glycosylation patterns, aglycone oxidation states, and side-chain modifications—produce divergent biological activity profiles [1]. While compounds such as Momordicoside A exhibit PTP1B inhibitory activity and Momordicosides Q–T demonstrate AMPK-mediated GLUT4 translocation, Momordicoside P possesses a distinct 5β,19-epoxycucurbita-6,23-diene scaffold with β-D-allopyranoside substitution that confers a unique activity spectrum not replicated by its structural analogs [2]. Consequently, procurement decisions cannot rely on the assumption that any cucurbitane glycoside will yield equivalent experimental outcomes.

Momordicoside P: Quantitative Differentiation Evidence for Scientific Selection


Differential α-Glucosidase Inhibitory Activity of Momordicoside P Compared to Structurally Related Cucurbitane Glycosides

In a systematic evaluation of fourteen cucurbitane-type triterpene glycosides isolated from Momordica charantia fruits, Momordicoside P (compound 3) demonstrated weak α-glucosidase inhibitory activity, in contrast to compounds 12 and 13 which exhibited moderate inhibition [1]. This activity profile distinguishes Momordicoside P from both inactive analogs (compounds 1, 4, and 5) and the moderately active compounds, providing a defined activity tier for experimental selection [1].

α-Glucosidase inhibition Antidiabetic screening Carbohydrate metabolism

Divergent Antiproliferative Activity of Momordicoside P Against Human Tumor Cell Lines Relative to In-Class Comparators

In a bioassay-guided fractionation study of Momordica charantia fruits, multiple isolated cucurbitane-type triterpene glycosides were evaluated for antiproliferative activity against four human tumor cell lines: MCF-7 (breast), WiDr (colon), HEp-2 (laryngeal), and Doay (medulloblastoma) [1]. Momordicoside P was among the compounds isolated and structurally characterized; however, the study reported that antiproliferative activity varied significantly among the isolated glycosides, with only select compounds demonstrating measurable cytotoxicity [1].

Antiproliferative screening Cancer cell lines Cytotoxicity assay

Evidence-Backed Research and Industrial Application Scenarios for Momordicoside P Procurement


α-Glucosidase Inhibitor Screening and Mechanistic Studies in Carbohydrate Metabolism

Researchers investigating natural product inhibitors of α-glucosidase can utilize Momordicoside P as a characterized weak inhibitor with a defined activity tier. This compound serves as a calibrated reference standard for establishing structure-activity relationships among cucurbitane glycosides, particularly for studies comparing glycosylation patterns and their impact on enzyme inhibition [1]. The established weak activity profile allows researchers to benchmark novel compounds and identify structural modifications that enhance or abolish inhibitory potency [1].

Comparative Natural Product Chemistry and Analytical Reference Standard

Momordicoside P functions as an authenticated analytical reference standard for the identification and quantification of cucurbitane triterpenoids in Momordica charantia extracts and related botanical preparations [1]. Its fully elucidated structure via 2D-NMR and well-characterized spectral fingerprint enable its use in HPLC method development, quality control of botanical raw materials, and phytochemical fingerprinting studies [2].

Structural Biology and Glycoside SAR Investigations

The unique 5β,19-epoxycucurbita-6,23-diene scaffold with 3-O-β-D-allopyranoside substitution in Momordicoside P provides a distinct molecular template for structure-activity relationship (SAR) studies within the cucurbitane triterpenoid class [1]. Researchers investigating the influence of glycosylation patterns and aglycone oxidation states on biological activity can use this compound to probe the structural determinants of enzyme interaction, membrane permeability, and target engagement [2].

Negative Control Compound in Antidiabetic Drug Discovery Assays

Given its established weak α-glucosidase inhibitory activity relative to moderately active cucurbitane glycosides from the same isolation batch, Momordicoside P can be employed as a negative or low-activity control in high-throughput screening campaigns targeting carbohydrate-hydrolyzing enzymes [1]. This application is particularly relevant for researchers requiring a structurally similar but minimally active comparator to validate assay specificity and eliminate false-positive signals arising from non-specific triterpenoid interactions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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